molecular formula C4H5NO2 B1603629 Succinimide-15N CAS No. 32807-36-6

Succinimide-15N

Cat. No. B1603629
Key on ui cas rn: 32807-36-6
M. Wt: 100.08 g/mol
InChI Key: KZNICNPSHKQLFF-HOSYLAQJSA-N
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Patent
US04146701

Procedure details

A succinimide of a polyoxypropylenediamine of about 2000 MW(JEFFAMINE® D-2000) is prepared as follows: A mixture of JEFFAMINE® D-2000 (750g., 0.375 mole) and maleic anhydride (18.4g., 0.187 mole) was refluxed in benzene until water removal was complete (reaction temperature 145°-195° C.). The resulting product was then vacuum stripped at 180° C./3MM. The product analyzed as follows -- total amine 0.64 meq./g., primary amine 0.43 meq./g.
Name
JEFFAMINE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
750g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
primary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([NH2:17])[CH2:3][O:4][CH2:5][CH:6]([O:8][CH2:9][CH:10]([O:12][CH2:13][CH:14]([NH2:16])[CH3:15])[CH3:11])[CH3:7].[C:18]1(=[O:24])O[C:21](=[O:22])[CH:20]=[CH:19]1.O>C1C=CC=CC=1>[C:18]1(=[O:24])[NH:16][C:21](=[O:22])[CH2:20][CH2:19]1.[CH3:1][CH:2]([NH2:17])[CH2:3][O:4][CH2:5][CH:6]([O:8][CH2:9][CH:10]([O:12][CH2:13][CH:14]([NH2:16])[CH3:15])[CH3:11])[CH3:7]

Inputs

Step One
Name
JEFFAMINE
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(COCC(C)OCC(C)OCC(C)N)N
Name
750g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
18.4 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Two
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
primary amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(reaction temperature 145°-195° C.)
CUSTOM
Type
CUSTOM
Details
stripped at 180° C.

Outcomes

Product
Name
Type
product
Smiles
C1(CCC(N1)=O)=O
Name
Type
product
Smiles
CC(COCC(C)OCC(C)OCC(C)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04146701

Procedure details

A succinimide of a polyoxypropylenediamine of about 2000 MW(JEFFAMINE® D-2000) is prepared as follows: A mixture of JEFFAMINE® D-2000 (750g., 0.375 mole) and maleic anhydride (18.4g., 0.187 mole) was refluxed in benzene until water removal was complete (reaction temperature 145°-195° C.). The resulting product was then vacuum stripped at 180° C./3MM. The product analyzed as follows -- total amine 0.64 meq./g., primary amine 0.43 meq./g.
Name
JEFFAMINE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
750g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
primary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([NH2:17])[CH2:3][O:4][CH2:5][CH:6]([O:8][CH2:9][CH:10]([O:12][CH2:13][CH:14]([NH2:16])[CH3:15])[CH3:11])[CH3:7].[C:18]1(=[O:24])O[C:21](=[O:22])[CH:20]=[CH:19]1.O>C1C=CC=CC=1>[C:18]1(=[O:24])[NH:16][C:21](=[O:22])[CH2:20][CH2:19]1.[CH3:1][CH:2]([NH2:17])[CH2:3][O:4][CH2:5][CH:6]([O:8][CH2:9][CH:10]([O:12][CH2:13][CH:14]([NH2:16])[CH3:15])[CH3:11])[CH3:7]

Inputs

Step One
Name
JEFFAMINE
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(COCC(C)OCC(C)OCC(C)N)N
Name
750g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
18.4 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Two
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
primary amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(reaction temperature 145°-195° C.)
CUSTOM
Type
CUSTOM
Details
stripped at 180° C.

Outcomes

Product
Name
Type
product
Smiles
C1(CCC(N1)=O)=O
Name
Type
product
Smiles
CC(COCC(C)OCC(C)OCC(C)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04146701

Procedure details

A succinimide of a polyoxypropylenediamine of about 2000 MW(JEFFAMINE® D-2000) is prepared as follows: A mixture of JEFFAMINE® D-2000 (750g., 0.375 mole) and maleic anhydride (18.4g., 0.187 mole) was refluxed in benzene until water removal was complete (reaction temperature 145°-195° C.). The resulting product was then vacuum stripped at 180° C./3MM. The product analyzed as follows -- total amine 0.64 meq./g., primary amine 0.43 meq./g.
Name
JEFFAMINE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
750g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
primary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([NH2:17])[CH2:3][O:4][CH2:5][CH:6]([O:8][CH2:9][CH:10]([O:12][CH2:13][CH:14]([NH2:16])[CH3:15])[CH3:11])[CH3:7].[C:18]1(=[O:24])O[C:21](=[O:22])[CH:20]=[CH:19]1.O>C1C=CC=CC=1>[C:18]1(=[O:24])[NH:16][C:21](=[O:22])[CH2:20][CH2:19]1.[CH3:1][CH:2]([NH2:17])[CH2:3][O:4][CH2:5][CH:6]([O:8][CH2:9][CH:10]([O:12][CH2:13][CH:14]([NH2:16])[CH3:15])[CH3:11])[CH3:7]

Inputs

Step One
Name
JEFFAMINE
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(COCC(C)OCC(C)OCC(C)N)N
Name
750g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
18.4 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Two
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
primary amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(reaction temperature 145°-195° C.)
CUSTOM
Type
CUSTOM
Details
stripped at 180° C.

Outcomes

Product
Name
Type
product
Smiles
C1(CCC(N1)=O)=O
Name
Type
product
Smiles
CC(COCC(C)OCC(C)OCC(C)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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